molecular formula C17H21NO5 B8114726 Ald-benzyl-amide-PEG3-propargyl

Ald-benzyl-amide-PEG3-propargyl

Cat. No.: B8114726
M. Wt: 319.4 g/mol
InChI Key: XYCUJQUKYIOADE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ald-benzyl-amide-PEG3-propargyl involves the polymerization of ethylene oxide using a dibenzyl-protected amine functional initiator to prepare high purity amino-PEG-alcohol. Subsequent chain-end modification of the heterobifunctional PEG affords the desired compound . The carboxyl group of the bifunctional PEG is modified into a propargyl group, and other functional groups such as hydroxyl, carboxyl, mercapto, or hydrazide can be introduced .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale polymerization and modification processes. These methods ensure high purity and yield, making the compound suitable for various biomedical applications .

Chemical Reactions Analysis

Types of Reactions

Ald-benzyl-amide-PEG3-propargyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ald-benzyl-amide-PEG3-propargyl involves its terminal alkyne group, which participates in click chemistry reactions to form stable covalent bonds with azides. This allows for precise bioconjugation and targeted drug delivery . The propargylic unit can also undergo substitution reactions, providing a handle for further synthetic transformations .

Properties

IUPAC Name

4-formyl-N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-2-8-21-10-12-23-13-11-22-9-7-18-17(20)16-5-3-15(14-19)4-6-16/h1,3-6,14H,7-13H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCUJQUKYIOADE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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